![molecular formula C21H24N2O2S2 B11598411 12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11598411.png)
12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of sulfur, oxygen, and nitrogen atoms within its framework, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: The tricyclic core is typically constructed through a series of cyclization reactions involving sulfur and nitrogen-containing intermediates.
Introduction of Functional Groups:
Oxidation and Reduction Steps: Specific oxidation and reduction steps are employed to achieve the desired oxidation state of the sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitrogen atoms can lead to the formation of amines.
Substitution: The phenyl and 2-methylpropylsulfanyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,6-tetraen-3-amine
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
The uniqueness of 12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one lies in its specific combination of functional groups and tricyclic structure, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C21H24N2O2S2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H24N2O2S2/c1-13(2)12-26-20-22-18-17(15-10-21(3,4)25-11-16(15)27-18)19(24)23(20)14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |
InChI Key |
YJMWJGSUTRVRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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